molecular formula C16H16N2O2 B11067632 11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid

11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid

Cat. No.: B11067632
M. Wt: 268.31 g/mol
InChI Key: BQKUSHXRZXVBJL-UHFFFAOYSA-N
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Description

11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid is a complex organic compound that belongs to the class of phenazines. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps may include:

    Formation of the phenazine core: This can be achieved through cyclization reactions involving aromatic amines and quinones.

    Introduction of the dimethyl groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, often using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced phenazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrophenazines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Inhibition of enzyme activity: Binding to active sites and blocking substrate access.

    Disruption of cellular processes: Interfering with DNA replication or protein synthesis.

    Modulation of signaling pathways: Affecting pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11,11-dimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylic acid is unique due to its specific structural features, such as the presence of dimethyl groups and the methano bridge, which may confer distinct chemical reactivity and biological activity compared to other phenazine derivatives.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

15,15-dimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxylic acid

InChI

InChI=1S/C16H16N2O2/c1-15(2)9-7-8-16(15,14(19)20)13-12(9)17-10-5-3-4-6-11(10)18-13/h3-6,9H,7-8H2,1-2H3,(H,19,20)

InChI Key

BQKUSHXRZXVBJL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C3=NC4=CC=CC=C4N=C23)C(=O)O)C

Origin of Product

United States

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